(1Z)-8-methoxy-6-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-4,4-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
The compound 5-[8-METHOXY-6-({[5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-4,4-DIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features multiple functional groups, including methoxy, oxadiazole, thiazolone, and pyrroloquinoline, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the formation of the oxadiazole ring through the reaction of hydrazides with carbon disulfide and subsequent cyclization . The methoxyphenyl group can be introduced via nucleophilic substitution reactions . The final step involves the formation of the pyrroloquinoline core, which can be achieved through cyclization reactions under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-Methoxyphenol
Uniqueness
The uniqueness of 5-[8-METHOXY-6-({[5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-4,4-DIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its complex structure, which combines multiple functional groups and heterocyclic rings.
Properties
Molecular Formula |
C27H22N4O5S3 |
---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
(5Z)-5-[6-methoxy-9-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-11,11-dimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H22N4O5S3/c1-27(2)11-14(12-38-25-30-29-23(36-25)13-5-7-15(34-3)8-6-13)17-9-16(35-4)10-18-19(24(33)31(27)20(17)18)21-22(32)28-26(37)39-21/h5-11H,12H2,1-4H3,(H,28,32,37)/b21-19- |
InChI Key |
OFYWHHHJLLWFCN-VZCXRCSSSA-N |
Isomeric SMILES |
CC1(C=C(C2=C3N1C(=O)/C(=C\4/C(=O)NC(=S)S4)/C3=CC(=C2)OC)CSC5=NN=C(O5)C6=CC=C(C=C6)OC)C |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=C4C(=O)NC(=S)S4)C3=CC(=C2)OC)CSC5=NN=C(O5)C6=CC=C(C=C6)OC)C |
Origin of Product |
United States |
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